6-Chloro-3-iodoquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUAJWSVMGQENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856720 | |
| Record name | 6-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330754-24-9 | |
| Record name | 6-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Functionalization of 6 Chloro 3 Iodoquinolin 4 1h One
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in 6-Chloro-3-iodoquinolin-4(1H)-one allows for selective functionalization at either the C3 or C6 position. Generally, the C-I bond is significantly more reactive than the C-Cl bond in these transformations, enabling regioselective modifications.
Suzuki-Miyaura Coupling for Arylation at C3 and C6 Positions
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. nih.govrsc.org In the case of dihalogenated quinolones, such as the closely related 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones, regioselective Suzuki-Miyaura coupling can be achieved. The greater reactivity of the C-I bond allows for selective arylation at the C3 position while leaving the C6-halogen intact. researchgate.net
This chemoselectivity is primarily dictated by the bond dissociation energies (I < Br < Cl), which influences the rate of oxidative addition to the palladium(0) catalyst. researchgate.net By carefully controlling the reaction conditions, such as temperature and the choice of catalyst, it is possible to first functionalize the C3 position. Subsequent modification of the C6 position can then be carried out under more forcing conditions, providing a pathway to dissymmetrically substituted quinolones. For instance, the Suzuki-Miyaura coupling of 6-bromoquinolin-4(1H)-one with potassium vinyltrifluoroborate has been successfully demonstrated, indicating the viability of functionalizing the C6 position.
Table 1: Regioselective Suzuki-Miyaura Coupling of Halogenated Quinolones
| Substrate | Coupling Partner | Catalyst System | Position of Arylation | Product | Reference |
| 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C3 | 1-Alkyl-3-aryl-6-bromoquinolin-4(1H)-one | researchgate.net |
| 6-Bromoquinolin-4(1H)-one | Potassium vinyltrifluoroborate | Not specified | C6 | 6-Vinylquinolin-4(1H)-one |
This table is illustrative and based on reactions with closely related compounds to demonstrate the principle of regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling for Alkynylation at C3 Position
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org For this compound, the high reactivity of the C-I bond makes the C3 position the exclusive site for Sonogashira coupling under standard conditions. This regioselectivity has been demonstrated in studies on 2-aryl-4-chloro-3-iodoquinoline derivatives, where alkynylation occurs solely at the C3 position.
The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The selective functionalization at the C3 position yields 6-chloro-3-(alkynyl)quinolin-4(1H)-one derivatives, which are valuable intermediates for further synthetic transformations. The remaining chloro substituent at the C6 position can be targeted in subsequent reactions. The catalyst system, particularly the nature of the phosphine (B1218219) ligand on the palladium, can be crucial in controlling the regioselectivity in di-iodinated systems, although with a chloro and iodo substituent, the selectivity is more pronounced. rsc.orgelsevierpure.com
Table 2: Sonogashira Coupling of 2-Aryl-4-chloro-3-iodoquinolines
| Substrate | Alkyne | Catalyst System | Position of Alkynylation | Product | Reference |
| 2-Aryl-4-chloro-3-iodoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, NEt₃ | C3 | 2-Aryl-4-chloro-3-(alkynyl)quinoline |
This table is based on a study of a closely related quinoline (B57606) system, demonstrating the high regioselectivity of the Sonogashira coupling at the C3-iodo position.
Heck Reaction and its Application to Quinolone Functionalization
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a valuable method for the introduction of vinyl groups onto the quinolone scaffold. The reactivity of aryl halides in the Heck reaction follows the order I > Br > OTf >> Cl, which again suggests that for this compound, the reaction will preferentially occur at the C3-iodo position.
Research on the Heck reaction of 3-iodoquinolin-2(1H)-one with 2-methyl-3-buten-2-ol (B93329) demonstrates the feasibility of this transformation on the iodo-substituted quinolone ring system. researchgate.net By applying these principles, this compound can be selectively vinylated at the C3 position, yielding 6-chloro-3-vinylquinolin-4(1H)-one derivatives. These products can then serve as precursors for more complex structures through further reactions of the vinyl group or the C6-chloro substituent.
Other Palladium-Catalyzed Transformations
Beyond the Suzuki, Sonogashira, and Heck reactions, other palladium-catalyzed transformations can be employed to functionalize the this compound scaffold. One such important reaction is aminocarbonylation, which introduces a carboxamide group. mdpi.comrwth-aachen.de The palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been shown to be an efficient method for the synthesis of quinoline-6-carboxamides. semanticscholar.org This suggests that the C3-iodo position of this compound could be selectively converted to a carboxamide group under similar conditions.
Furthermore, the Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of amines with aryl halides, offers a powerful method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction has been applied to the functionalization of the quinoline ring at the C6 position. semanticscholar.org While the C3-iodo bond would be expected to be more reactive, selective amination at the C6-chloro position might be achievable after prior functionalization of the C3 position, or by careful selection of catalyst and reaction conditions. nih.gov
Copper-Catalyzed Transformations, including Cyanation Reactions
Copper-catalyzed reactions, particularly the Ullmann-type couplings and cyanation reactions, offer complementary reactivity to palladium-catalyzed methods. nih.govbeilstein-journals.orgorganic-chemistry.org These reactions are often effective for the formation of C-O, C-S, C-N, and C-CN bonds.
A notable application for this compound is the copper-catalyzed cyanation reaction. It has been reported that palladium-catalyzed cyanation attempts on a similar this compound system were unsuccessful. However, the use of a copper(I) iodide/DMEDA (N,N'-dimethylethylenediamine) catalyst system with sodium cyanide led to the successful and high-yielding cyanation at the C3 position. This highlights the utility of copper catalysis when palladium-based systems fail.
The mechanism of copper-catalyzed cyanation can proceed through various pathways, and the choice of catalyst, ligand, and cyanide source is crucial for achieving high yields. nih.govnih.govdntb.gov.uaorganic-chemistry.org
Table 3: Copper-Catalyzed Cyanation of a this compound Derivative
| Substrate | Cyanating Agent | Catalyst System | Position of Cyanation | Product | Reference |
| 6-Chloro-3-iodo-1-methylquinolin-4(1H)-one | Sodium Cyanide | CuI, DMEDA | C3 | 6-Chloro-3-cyano-1-methylquinolin-4(1H)-one |
This table is based on a reported successful cyanation of a closely related N-methylated derivative.
Nucleophilic Substitution Reactions of Halogenated Quinolones
The chloro group at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). fishersci.co.uknih.govyoutube.com While less reactive than chloro groups at the C2 or C4 positions of the quinoline ring, the C6-chloro can be displaced by various nucleophiles, particularly when the ring is activated or under appropriate reaction conditions. mdpi.com
Studies on related 4-chloroquinoline (B167314) derivatives have shown that the chloro group can be displaced by amines, alkoxides, and other nucleophiles. For example, 2-aryl-3-(alkynyl)-4-chloroquinolines have been successfully converted to the corresponding 4-(methylamino) derivatives by reaction with methylamine. This demonstrates the feasibility of nucleophilic substitution on the chloro-substituted ring of the quinoline system. Therefore, after selective functionalization of the more reactive C3-iodo position, the C6-chloro group of the resulting 3-substituted-6-chloroquinolin-4(1H)-one can be targeted by strong nucleophiles to introduce further diversity into the molecule. The reaction typically requires elevated temperatures and may be facilitated by the presence of a base. mdpi.comnih.gov
Explorations of Other Functional Group Interconversions on the Quinolone Core
The this compound scaffold is a versatile platform for a variety of functional group interconversions, primarily leveraging the reactivity of its two halogen substituents. The iodine atom at the C-3 position and the chlorine atom at the C-6 position offer differential reactivity, enabling selective modifications through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions. These transformations are crucial for the synthesis of diverse quinolone derivatives with potential applications in medicinal chemistry and materials science.
Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of the quinolone core. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in these reactions, allowing for selective transformations at the C-3 position. Key examples include:
Suzuki Coupling: This reaction involves the coupling of the iodo-substituent with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position.
Heck Reaction: The Heck reaction couples the iodoquinolinone with an alkene, catalyzed by a palladium complex. This reaction is instrumental in introducing alkenyl substituents onto the quinolone ring system.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the iodo-substituent with a terminal alkyne. nih.gov It is a valuable tool for synthesizing alkynyl-substituted quinolones.
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities by reacting the haloquinolinone with an amine in the presence of a palladium catalyst.
Beyond palladium-catalyzed reactions, the chlorine atom at the C-4 position in related quinolinone systems has been shown to be susceptible to nucleophilic substitution. mdpi.comresearchgate.net Although the primary subject is halogenated at C-6 and C-3, the principles of nucleophilic substitution on the quinolone core are applicable. These reactions typically involve the displacement of the halide by nucleophiles such as amines, thiols, or alkoxides, leading to a wide array of 4-substituted quinolinones. mdpi.comresearchgate.net
The following table summarizes some key functional group interconversions explored on related quinolone cores.
| Reaction Type | Reagents & Conditions | Product Type | Reference |
| Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O | 3-Aryl-quinolin-4(1H)-one | mdpi.com |
| Heck Reaction | Alkene, Pd(OAc)₂, Base | 3-Alkenyl-quinolin-4(1H)-one | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 3-Alkynyl-quinolin-4(1H)-one | nih.gov |
| Nucleophilic Substitution | Alkanethiol, Sodium ethoxide | 4-(Alkylthio)quinolin-2(1H)-one | mdpi.com |
| Nucleophilic Substitution | Hydrazine | 4-Hydrazinoquinolin-2(1H)-one | mdpi.comresearchgate.net |
Mechanistic Investigations of Reactivity Pathways
The reactivity of this compound is predominantly governed by the mechanisms of palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these transformations, such as the Suzuki, Heck, and Sonogashira couplings, involves a sequence of fundamental steps centered on the palladium catalyst.
A generalized catalytic cycle for a Suzuki cross-coupling reaction, which can be extrapolated to other similar palladium-catalyzed processes, is as follows:
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, this compound, reacting preferentially at the C-I bond) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate. The palladium center is oxidized from the 0 to the +2 state. mdpi.com
Transmetalation (for Suzuki and similar reactions): In the Suzuki reaction, the next step is transmetalation. The organoboron reagent (R-BY₂) reacts with the organopalladium(II) complex in the presence of a base. The organic group (R) from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for activating the organoboron species. mdpi.com
Reductive Elimination: This is the final step of the catalytic cycle. The two organic ligands on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product. This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. mdpi.commdpi.com
The mechanism for the Heck reaction follows a similar pathway, initiating with oxidative addition. However, instead of transmetalation, the organopalladium(II) intermediate undergoes migratory insertion with the alkene. This is followed by a β-hydride elimination step, which forms the final product and a hydridopalladium(II) complex. The base then regenerates the Pd(0) catalyst.
Mechanistic studies have highlighted that the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For instance, in some palladium-catalyzed C-H functionalizations, the initial C-H activation to form a cyclopalladated intermediate is considered the rate-determining step. nih.gov
The mechanism of nucleophilic aromatic substitution (SNAr) on the chloro-substituted positions of the quinolone ring involves a two-step process. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. The electron-withdrawing nature of the quinolone ring system facilitates this type of reaction.
Role As a Synthetic Intermediate and Scaffold in Chemical Synthesis
Precursor for Advanced Heterocyclic Systems
The reactivity of the iodo and chloro substituents on the quinolone ring allows for the construction of fused heterocyclic systems through various coupling and cyclization reactions.
A significant application of iodoquinoline derivatives is in the synthesis of pyrrolo[3,2-c]quinolines. While the direct use of 6-Chloro-3-iodoquinolin-4(1H)-one is a specific pathway, the general strategy often involves the conversion of the 4-oxo group to a 4-chloro group, creating a 4-chloro-3-iodoquinoline (B1365794) synthon. This intermediate is then primed for palladium-catalyzed reactions. For instance, a novel synthesis of 1,2-pyrrolo[3,2-c]quinolines has been established using 4-chloro-3-iodoquinoline as the key starting material. thieme-connect.com This approach leverages a palladium-catalyzed process to achieve the desired heterocyclic fusion. thieme-connect.com
Further extending this methodology, palladium(0)/copper iodide catalyzed Sonogashira cross-coupling of 2-aryl-3-iodo-4-(phenylamino)quinolines with terminal alkynes has been shown to afford 1,2,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines in a single step. researchgate.net Similarly, intramolecular Heck reactions of 4-(N,N-allylphenylamino)-2-aryl-3-iodoquinoline derivatives, catalyzed by PdCl2(PPh3)2/CuI, yield 1,3,4-trisubstituted 1H-pyrrolo[3,2-c]quinolines. researchgate.net These examples highlight the utility of the 3-iodoquinoline (B1589721) moiety in facilitating the formation of the fused pyrrole (B145914) ring.
The inherent reactivity of the 6-chloro and 3-iodo positions on the quinolone scaffold provides a platform for the generation of a wide array of fused quinolone derivatives. For example, the synthesis of novel pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]furoquinolines has been achieved through a 1,3-dipolar cycloaddition reaction. beilstein-journals.org This process involves the in-situ generation of non-stabilized azomethine ylides from furo[3,2-h]quinoliniums, which then react with dipolarophiles in the presence of a copper(II) chloride–phenanthroline catalytic system. beilstein-journals.org
The versatility of the quinolone core is further demonstrated by its use in the synthesis of other complex heterocyclic systems. For instance, the Diels-Alder reaction of 3-vinylquinolin-4(1H)-ones with N-methylmaleimide has been employed to produce novel acridone (B373769) derivatives. researchgate.net These transformations underscore the importance of the quinolone scaffold as a template for building intricate, multi-ring structures with potential applications in various fields.
Quinolone Core as a Privileged Scaffold for Molecular Diversification
The quinolone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its ability to serve as a foundational structure for the development of ligands that can interact with a variety of biological targets. The this compound, with its two distinct halogen handles, is an excellent starting point for molecular diversification, allowing for the introduction of a wide range of functional groups.
A divergent synthetic route has been developed to access 3-iodo- and 6-chloro-3-iodo-4(1H)-quinolones for further elaboration. acs.org This strategy utilizes mono and/or sequential Suzuki-Miyaura cross-coupling reactions to generate novel and medicinally important 4(1H)-quinolones. acs.org Furthermore, copper- and palladium-catalyzed cyanation reactions have been employed to further functionalize the 4-quinolone core. acs.org
The differential reactivity of the C-I and C-Cl bonds is key to this diversification. For example, while the cyanation of this compound using a palladium/dppf catalyst failed, a copper iodide/DMEDA system with sodium cyanide resulted in selective 3-cyanation in excellent yield. mdpi.com This highlights the ability to selectively functionalize one position while leaving the other available for subsequent transformations, a powerful tool for creating a library of diverse quinolone derivatives.
In Vitro Biological Activity and Structure Activity Relationship Sar Studies
Investigation of Pre-clinical Biological Activities of 6-Chloro-3-iodoquinolin-4(1H)-one Derivatives
The this compound scaffold and its derivatives have demonstrated a broad spectrum of in vitro biological activities, positioning them as promising candidates for further drug development. These activities range from enzyme inhibition and receptor modulation to antimicrobial, antifungal, and antiparasitic actions.
Enzyme Inhibition and Receptor Modulation Studies (In Vitro)
Derivatives of the quinoline (B57606) scaffold are recognized for their potential to interact with various biological targets, including enzymes and receptors. ontosight.ai For instance, some quinoline derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological activity. acs.org For example, aryl substituents at the C2 position of 4-quinolones can enhance their antitumor and antimitotic activities, while modifications at the C3 position influence their cytotoxicity. acs.org
Quinazolin-4(3H)-one derivatives, which share a similar heterocyclic core, have been investigated as inhibitors of Aurora Kinase A (AKA), a key regulator of the cell cycle and a potential target for non-small cell lung cancer (NSCLC) therapy. nih.gov Some of these derivatives have also shown inhibitory activity against histone deacetylase and phosphoinositide 3-kinase (PI3K) mediated signaling pathways. nih.gov Furthermore, certain quinazolin-4(3H)-one derivatives have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR). semanticscholar.org
Cellular Activity Profiling (In Vitro) (e.g., Antiproliferative activity against cancer cell lines)
The antiproliferative activity of quinoline and quinazolinone derivatives has been evaluated against various cancer cell lines. Derivatives of 6-chloro-3-methyl-2-phenyl-1H-quinolin-4-one have shown cytotoxic activity against certain cancer cell lines in the NCI60 cell line panel. ontosight.ai
Novel acetylenic thioquinolines have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines, including SW707 (colorectal cancer) and CCRF/CEM (leukemia). nih.gov Additionally, a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against eight human cancer cell lines. mdpi.com Specifically, sulfonyl N-oxide derivatives with a three-carbon atom spacer showed notable activity against colon carcinoma cell lines (HCT116 and HCT116p53−/−) and osteosarcoma (U2OS) cells. mdpi.com
Quinazolin-4(3H)-one derivatives have also exhibited broad and effective antiproliferative activity against various lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov Some of these derivatives have shown potent cytostatic activity against a wide range of cancer cell lines. semanticscholar.org
Table 1: Antiproliferative Activity of Selected Quinolone and Quinazolinone Derivatives
| Compound Type | Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 6-Chloro-3-methyl-2-phenyl-1H-quinolin-4-one derivatives | NCI60 panel | Cytotoxic | ontosight.ai |
| Acetylenic thioquinolines | SW707 (colorectal), CCRF/CEM (leukemia) | Antiproliferative | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) derivatives | HCT116, HCT116p53−/− (colon), U2OS (osteosarcoma) | Cytotoxic, IC50 1.99–5.81 µM | mdpi.com |
| Quinazolin-4(3H)-one derivatives | Various lung cancer cell lines | Antiproliferative | nih.gov |
| Quinazolin-4(3H)-one derivative (6d) | NCI-H460 (NSC lung cancer) | GI50 = 0.789μM | semanticscholar.org |
Antimicrobial and Antifungal Activity Assessment (In Vitro)
Quinolone derivatives are well-known for their antimicrobial properties. researchgate.net A library of iodo-quinoline derivatives has been synthesized and tested for their in vitro antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. mdpi.com These carboxy-quinoline derivatives bearing an iodine atom are considered interesting scaffolds for developing new antimicrobial agents. mdpi.com
Several studies have highlighted the antifungal potential of quinoline derivatives against various fungal strains, including Candida spp. and dermatophytes. nih.govmdpi.com For instance, certain quinoline derivatives have shown selective anti-dermatophytic action. nih.gov A series of new quinoline derivatives were designed and showed excellent in vitro antibacterial activity against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, as well as potent antifungal activity against Aspergillus flavus, A. niger, F. oxysporum, and C. albicans. nih.gov
Derivatives of 8-hydroxyquinoline (B1678124) have also been investigated for their antifungal properties against a panel of fungal species, including Candida spp., Trichosporon asahii, Microsporum spp., and Trichophyton spp. researchgate.net
Table 2: Antimicrobial and Antifungal Activity of Selected Quinolone Derivatives
| Compound Type | Organism(s) | Activity | Reference |
|---|---|---|---|
| Iodo-quinoline derivatives | S. epidermidis, K. pneumoniae, C. parapsilosis | Antimicrobial | mdpi.com |
| Quinolines derivatives | Candida spp., Dermatophytes | Antifungal | nih.gov |
| New quinoline derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli, A. flavus, A. niger, F. oxysporum, C. albicans | Antibacterial and Antifungal, MIC 3.12-50 µg/mL | nih.gov |
| 8-Hydroxyquinoline derivatives | Candida spp., T. asahii, Microsporum spp., Trichophyton spp. | Antifungal, MIC 1-16 µg/mL | researchgate.net |
Antimalarial and Anti-trypanosomal Activity (In Vitro)
Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery. e-century.us Derivatives of 4(1H)-quinolone have been identified with nanomolar EC50 values against multidrug-resistant strains of Plasmodium falciparum. acs.org Specifically, 6-chloro-2-methyl-7-methoxy-4(1H)-quinolones have shown low nanomolar EC50 values against clinically relevant isolates. acs.org The antimalarial activity of 4(1H)-quinolone-3-diarylether derivatives has been assessed using the SYBR Green I fluorescence-based method. nih.gov
In the realm of anti-trypanosomal research, NVP-BEZ235, a compound with a quinoline-like core, has demonstrated high inhibitory potency against Trypanosoma brucei cultures. acs.org Synthetic optimization of 1,2-dihydroquinoline (B8789712) derivatives has led to the discovery of new trypanocides with nanomolar IC50 values against T. b. rhodesiense in vitro. nih.gov For instance, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) displayed an IC50 value of 0.014 µM. nih.gov The mechanism of action for these compounds is thought to involve the production of reactive oxygen species, leading to oxidative stress in the parasite. nih.gov
Table 3: Antimalarial and Anti-trypanosomal Activity of Selected Quinolone Derivatives
| Compound Type | Organism | Activity | Reference |
|---|---|---|---|
| 4(1H)-Quinolone derivatives | Plasmodium falciparum (multidrug-resistant) | Nanomolar EC50 values | acs.org |
| 4(1H)-Quinolone-3-diarylether derivatives | Plasmodium falciparum | Antimalarial | nih.gov |
| NVP-BEZ235 (quinoline-like) | Trypanosoma brucei | Highly potent inhibitor | acs.org |
| 1,2-Dihydroquinoline derivatives | T. b. rhodesiense | Nanomolar IC50 values | nih.gov |
Other Reported In Vitro Biological Actions
In addition to the activities mentioned above, quinoline derivatives have been explored for other potential therapeutic applications. For instance, some derivatives have been investigated for their antiviral activity, with certain compounds showing high inhibition rates against the H5N1 influenza virus with low cytotoxicity. Ruthenium complexes of 5-chloro-7-iodoquinolin-8-ol (clioquinol) have been synthesized and studied for their pharmacological activity, including their potential as dual anticancer-antimicrobial agents. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. ontosight.airesearchgate.net SAR studies aim to identify the structural features responsible for the observed biological effects. georgiasouthern.edu
For antimalarial 4(1H)-quinolones, SAR studies have identified several key features for biological activity. acs.org The presence of a halogen, such as chlorine, at the 6-position of the quinoline ring is often associated with enhanced activity. e-century.usnih.gov Modifications at the 3-position have also been shown to be critical. For example, the introduction of a diarylether moiety at this position has yielded potent antimalarial compounds. nih.gov
In the context of anti-trypanosomal activity, SAR studies on 1H-imidazo[4,5-c]quinoline-based compounds revealed that the presence of a substituent in the para position of a phenyl ring at the R1 position is important, but not essential, for activity when the R3 position is a 3-quinolinyl group. acs.org For 1,2-dihydroquinoline derivatives, N1-substituted derivatives displayed potent antitrypanosomal activity, with a benzyl (B1604629) group at this position leading to a compound with an IC50 in the nanomolar range. nih.gov
For antifungal activity, the substitution pattern on the quinoline nucleus is also crucial. Modifications at the C-2, C-4, and C-6 positions have been explored to obtain active compounds against Candida and dermatophyte strains. nih.gov In a series of 3-substituted benzylthioquinolinium iodides, para substituents on the benzyl ring consistently displayed the highest antifungal potencies against Cryptococcus neoformans. nih.gov
The diverse biological activities and the amenability of the quinoline scaffold to chemical modification make this compound and its derivatives a rich area for further investigation in medicinal chemistry.
Positional and Substituent Effects on Biological Activity
The biological activity of quinolin-4-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.com Minor structural alterations can lead to significant changes in biological activity and stability. mdpi.com
Position 3: This position is highly activated due to the electronic effects of the adjacent carbonyl group. arabjchem.org Modifications at C-3, along with C-7, are known to have the greatest influence on the compound's activity. researchgate.net For instance, radical iodination can occur at this position. mdpi.com It is also believed that the substituent at C-3 should be coplanar with the quinoline ring to maintain activity. mdpi.com
Position 6: The substituent at the C-6 position plays a crucial role in the molecule's activity. The presence of a halogen, such as the chlorine atom in this compound, is a common feature in many active quinolones. A fluorine atom at this position is often considered optimal for strong antimicrobial activity. mdpi.comoup.com However, chloro groups at other positions, such as C-8, have also been found to be beneficial. nih.gov The introduction of a halogen group at the C-6 position in certain quinolone hybrids has been shown to result in potent anti-HIV activity. nih.gov Conversely, in some contexts, removing the fluorine at C-6 can avoid potential toxic effects without necessarily reducing activity. researchgate.net
Other Positions: While the chloro at C-6 and iodo at C-3 are defining features of the subject compound, the effects of substituents at other positions provide a broader SAR context. A cyclopropyl (B3062369) group at N-1 often increases activity compared to an ethyl group. mdpi.com Substitutions at C-7 are critical for potent antimicrobial activity and can modulate the spectrum of activity against Gram-positive versus Gram-negative bacteria. mdpi.comoup.com Modifications at C-5 and C-8 can affect the molecule's planarity and cell penetration. oup.com
The following table summarizes the general effects of substituents at various positions on the quinolin-4-one core.
| Position | General Effect of Substitution | Citation |
| N-1 | Essential for potency; cyclopropyl group often enhances activity. | mdpi.comoup.com |
| C-2 | Alkyl groups can be more advantageous than aryl groups for certain activities. | mdpi.com |
| C-3 | Highly influential on activity; should maintain coplanarity with the quinoline ring. | mdpi.comresearchgate.net |
| C-4 | The carbonyl group is essential for overall potency. | mdpi.comnih.gov |
| C-5 | Affects molecular planarity and cell penetration. | oup.com |
| C-6 | Halogen substitution (e.g., F, Cl) is often necessary for strong activity. | mdpi.comoup.com |
| C-7 | Critical for potent activity and interaction with targets like DNA gyrase. | mdpi.comresearchgate.netoup.com |
| C-8 | Methoxy or chloro groups can be beneficial. | mdpi.comnih.gov |
Elucidation of Key Pharmacophoric Elements
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For quinoline derivatives, several key pharmacophoric features have been identified. rsc.org These typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. tandfonline.com
Core Scaffold: The quinoline ring itself is a fundamental pharmacophoric element, serving as a rigid scaffold for the precise orientation of other functional groups. rsc.orgtandfonline.com
Hydrogen Bond Acceptors (HBA): The nitrogen atom within the quinoline ring and the oxygen atom of the C-4 ketone are critical HBA features. tandfonline.comnih.gov These groups are often involved in crucial interactions with biological targets.
Hydrophobic and Aromatic Features: The fused benzene (B151609) ring of the quinoline core provides a significant hydrophobic and aromatic region. tandfonline.com Substituents, such as the phenyl group in some derivatives, can provide additional aromatic features that may engage in π-π stacking interactions with protein or DNA targets. ontosight.ai
Substituent Features: The specific substituents contribute their own pharmacophoric properties. The chlorine atom at C-6 and the iodine at C-3 of this compound contribute to the molecule's lipophilicity and can form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.
A representative pharmacophore model for a series of quinoline-3-carbonitrile inhibitors identified five key features: three aromatic rings (ADRRR), a hydrogen bond donor, and a hydrogen bond acceptor. tandfonline.com Two of the aromatic features mapped to the quinoline ring itself, while the acceptor feature mapped to the nitrogen of the cyano group at the C-3 position. tandfonline.com This highlights the importance of the substitution pattern at C-3 in defining the molecule's interaction profile.
Correlation of Structural Modifications with Observed Biological Responses
The direct correlation between specific structural changes and the resulting biological activity is the cornerstone of SAR studies. Research on various quinolone and quinolinone derivatives provides clear examples of this principle.
For instance, in the development of antimalarial 4(1H)-quinolone-3-diarylethers, the substitution pattern on the quinolone core was found to significantly influence reactivity and efficacy. nih.gov A study on diarylpyrimidine-quinolone hybrids as anti-HIV agents demonstrated that introducing a halogen group at the C-6 position of the quinolone ring was a key modification. nih.gov The most promising compound from this series, featuring a chloro substitution, exhibited a potent EC50 value of 0.0096 μM against wild-type HIV-1. nih.gov
Similarly, a study of quinolin-2(1H)-one derivatives as anti-hepatitis B virus (HBV) agents explored the SAR of compounds based on a 6-chloro-4-(2-chlorophenyl) scaffold. nih.gov Modifications to a 3-(2-hydroxyethyl) side chain led to compounds with significant inhibitory potency against HBV replication and antigen secretion. nih.gov The lead compound in this series demonstrated an IC50 of 0.045 mM against HBV DNA replication. nih.gov
The table below presents data from SAR studies on related quinoline derivatives, illustrating how specific modifications correlate with biological activity.
| Compound/Derivative Class | Modification | Biological Activity | Observed Potency (IC50/EC50) | Citation |
| Diarylpyrimidine-quinolone hybrid (Compound 5c) | Chloro group at C-6' | Anti-HIV-1 | EC50 = 0.0096 μM (HIV-1 IIIB) | nih.gov |
| 6-chloro-4-(2-chlorophenyl)-quinolin-2(1H)-one derivative (Compound 44) | Modified 3-(2-hydroxyethyl) side chain | Anti-HBV | IC50 = 0.045 mM (HBV DNA) | nih.gov |
| Quinoline-imidazole hybrid | Cl at C-2 | Antimalarial | Loss of activity | rsc.org |
| Quinoline-imidazole hybrid | OCH3 at C-2 | Antimalarial | Enhanced activity (IC50 = 0.10 μM) | rsc.org |
| 1-(5-cyclohexylpentyl)-3-((4-chlorobenzyl)thio)quinolin-1-ium iodide (Compound 9l) | Chloro group at para position of benzylthio substituent | Antifungal (C. neoformans) | IC50 = 0.05 μg/mL | nih.gov |
These examples underscore the principle that targeted structural modifications to the quinolin-4(1H)-one scaffold, including halogenation at positions like C-6 and various substitutions at C-3, are a powerful strategy for modulating biological responses and optimizing therapeutic potential.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecular systems. These methods provide insights into molecular geometry, reaction mechanisms, and electronic properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and Ab Initio Methodologies
Ab initio calculations, while computationally more intensive, can provide even more accurate results. rsc.org Mechanistic studies on related quinolone syntheses have utilized both DFT and ab initio methods, such as Coupled Cluster (CCSD(T)), to elucidate complex multi-step reaction pathways. rsc.org Such computational approaches could be applied to 6-Chloro-3-iodoquinolin-4(1H)-one to precisely model its geometric parameters and vibrational frequencies.
Reaction Mechanism Elucidation and Transition State Analysis
The reactivity of the 4(1H)-quinolone ring is well-documented, with the C3 position being particularly susceptible to various reactions due to the electronic influence of the adjacent carbonyl and hydroxyl/amino groups. arabjchem.org In the case of this compound, the iodine at the C3 position makes it a versatile intermediate for further functionalization, particularly through cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org
Computational studies can be instrumental in elucidating the mechanisms of such reactions. For example, DFT calculations can be used to model the reaction pathway of a Suzuki-Miyaura coupling at the C3 position, identifying the transition states and calculating the activation energies. This provides a deeper understanding of the reaction's feasibility and helps in optimizing reaction conditions. rsc.org The study of the Gould-Jacobs cyclization to form quinolones has benefited from DFT and ab initio calculations to map out the reaction's progress through various intermediates and a rate-limiting proton shift. rsc.org
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. The presence of both an electron-withdrawing chlorine atom at the 6-position and a bulky, polarizable iodine atom at the 3-position significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and can be calculated using DFT. For related halogenated quinolines, this gap is typically in the range of 3.5–4.0 eV, suggesting moderate reactivity. The iodine substituent is likely to lower this gap, potentially enhancing the molecule's charge-transfer capabilities.
The electrostatic potential map of the molecule can also be generated through computational methods. This map would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack. The iodine and chlorine atoms are expected to create σ-holes, which are regions of positive electrostatic potential that can participate in halogen bonding.
Molecular Modeling and Docking Studies
Molecular modeling and docking are invaluable computational techniques in drug discovery and development. They allow for the in-silico investigation of how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Target Interaction Analysis (In Silico)
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This analysis helps to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. unisi.it For example, in the study of inhibitors for the Mycobacterium tuberculosis virulence factor Zmp1, a metalloproteinase, QM-Polarized Ligand Docking (QPLD) was used to account for the charged nature of the active site. unisi.it A similar approach could be used to study the interaction of this compound with potential targets. The chlorine and iodine atoms can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.
The table below illustrates the types of interactions that could be analyzed in a docking study of this compound with a hypothetical protein target.
| Interaction Type | Potential Atom/Group on Ligand | Potential Residue on Protein |
| Hydrogen Bond | Carbonyl oxygen, N-H group | Serine, Threonine, Aspartate, Glutamate |
| Halogen Bond | Iodine at C3, Chlorine at C6 | Backbone carbonyl, Aromatic residues |
| Hydrophobic Interaction | Quinoline (B57606) ring system | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Quinoline aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Predictive Modeling for Biological Activity
Computational models can be developed to predict the biological activity of compounds based on their chemical structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate structural features with biological activity. mdpi.com For quinoline derivatives, the type and position of substituents are known to dramatically influence their biological profile. ontosight.ai
Predictive models for this compound could be built using data from similar quinolone compounds with known activities. For instance, the lipophilicity (cLogP) and aqueous solubility are critical pharmacokinetic parameters that can be predicted computationally and are known to be influenced by halogen substituents. acs.org By comparing the predicted properties of this compound with those of known active compounds, it is possible to hypothesize its potential biological activities, for example, as an inhibitor of specific kinases or as an antimalarial agent. acs.orgnih.gov
The table below summarizes key computational predictions that can be made for this compound to guide further experimental studies.
| Predicted Property | Computational Method | Relevance to Biological Activity |
| HOMO-LUMO Gap | DFT | Chemical reactivity, potential for redox reactions |
| Electrostatic Potential | DFT | Identification of sites for intermolecular interactions |
| Binding Affinity | Molecular Docking | Potency against a specific biological target |
| Lipophilicity (cLogP) | QSAR/Fragment-based methods | Membrane permeability, pharmacokinetic profile |
| Aqueous Solubility | QSAR/Fragment-based methods | Bioavailability, formulation development |
Crystallographic and Supramolecular Assembly Analysis of Derivatives
A notable example is the detailed crystallographic analysis of 2-(2-chlorobenzoyl)-1-(3,4-dimethoxyphenyl)-3-iodoquinolin-4(1H)-one. iucr.orgiucr.org In this derivative, the iodoquinolinyl moiety is nearly perpendicular to the attached chloro- and methoxy-substituted benzene (B151609) rings, with dihedral angles of 87.44° and 88.64°, respectively. iucr.orgiucr.org This twisted conformation is a key feature of its solid-state structure. The iodine atom and the chlorine atom are almost coplanar with their respective rings. iucr.orgiucr.org Such studies are crucial for understanding how different substituents and their positions on the quinolinone scaffold influence intermolecular forces and crystal packing. rsc.org
Similarly, X-ray diffraction analysis of other quinolone derivatives, such as 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one, has also demonstrated the prevalence of extensive π-π stacking and networks of intermolecular hydrogen bonds, highlighting these as common organizing forces in the crystal lattice of this class of compounds. nih.gov
Table 1: Crystallographic Data for 2-(2-Chlorobenzoyl)-1-(3,4-dimethoxyphenyl)-3-iodoquinolin-4(1H)-one
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₁₇ClINO₄ | iucr.orgiucr.org |
| Dihedral Angle (Iodoquinolinyl to Chloro-substituted benzene ring) | 87.44 (10)° | iucr.orgiucr.org |
| Dihedral Angle (Iodoquinolinyl to Methoxy-substituted benzene ring) | 88.64 (10)° | iucr.orgiucr.org |
| π-Stacking Inter-centroid Distance | 3.6070 (16) Å | iucr.orgiucr.org |
| Hydrogen Bond Type | C—H⋯O | iucr.orgiucr.org |
Hydrogen bonds play a pivotal role in stabilizing the crystal structures of quinolin-4(1H)-one derivatives. In the parent N-H quinolinone structure, the amine proton and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. researchgate.net
In the crystal structure of the derivative 2-(2-chlorobenzoyl)-1-(3,4-dimethoxyphenyl)-3-iodoquinolin-4(1H)-one, the packing is dominated by C—H⋯O hydrogen bonds. iucr.org Specifically, relatively strong hydrogen bonds form between the methoxybenzene group's hydrogen atoms and the quinolinyl oxygen atom (methoxybenzene-C—H⋯O(quinolinyl)). iucr.orgiucr.org These interactions are not isolated; they link the molecules together, forming helical supramolecular chains that extend along the a-axis of the crystal. iucr.orgiucr.org Additional, weaker C—H⋯O interactions further consolidate the three-dimensional molecular packing, creating a robust and well-defined architecture. iucr.org The presence of hydrogen-bond-forming functional groups can significantly influence the molecular conformation, sometimes preventing other types of interactions from occurring. rsc.org
Aromatic π-stacking interactions are another critical force in the supramolecular assembly of these derivatives, occurring between the electron-rich π-systems of the aromatic rings. rsc.orgresearchgate.net These interactions contribute significantly to the organization and stabilization of the crystal structures. rsc.org
For 2-(2-chlorobenzoyl)-1-(3,4-dimethoxyphenyl)-3-iodoquinolin-4(1H)-one, the crystal packing is further solidified by π-stacking interactions. iucr.org These occur between the quinolyl rings of adjacent molecules, with a measured inter-centroid distance of 3.6070 (16) Å. iucr.orgiucr.org This distance is characteristic of significant π-π interactions, which, in conjunction with the hydrogen bonding network, define the final three-dimensional structure. The introduction of heteroatoms like nitrogen into the aromatic system can alter the polarity and spatial extent of the π-electron cloud, thereby increasing the propensity for π-π interactions compared to their carbocyclic analogues. rsc.org In other related structures, such as certain endochin (B1671275) derivatives, extensive π–π stacking has been identified as a key feature that influences crystal lattice energy. nih.gov
Future Research Directions and Academic Prospects
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Quinolones
The synthesis of halogenated quinolones, including 6-Chloro-3-iodoquinolin-4(1H)-one, is an area of active research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. nih.govqeios.com Traditional methods for synthesizing quinolone derivatives often involve multi-step procedures and the use of harsh reagents. acs.org However, recent advancements have focused on transition metal-catalyzed reactions, one-pot syntheses, and the use of greener solvents to improve sustainability. nih.govqeios.com
Key areas for future development include:
Catalyst Innovation: Exploring novel and more efficient catalysts, such as those based on palladium and copper, can lead to higher yields and selectivity in the synthesis of halogenated quinolones. nih.govacs.org The use of metal-free oxidative methods is also a promising avenue. qeios.com
Green Chemistry Approaches: The use of microwave-assisted synthesis, ultrasonication, and green solvents like water and ethanol (B145695) can significantly reduce the environmental impact of quinolone synthesis. qeios.com
A notable development in this area is the hypervalent iodine(III)-promoted C3–H regioselective halogenation of 4-quinolones. This method allows for the direct and efficient introduction of halogen atoms at the C3 position under mild, room-temperature conditions, offering high regioselectivity and functional group tolerance. acs.orgnih.gov
Exploration of Expanded Reactivity Profiles for Orthogonal Functionalization
The presence of two distinct halogen atoms (chloro and iodo) at different positions on the quinolone ring of this compound offers a unique opportunity for selective and sequential chemical modifications, a concept known as orthogonal functionalization. acs.org This allows for the stepwise introduction of different functional groups, leading to the creation of a diverse library of complex molecules.
Future research in this area could focus on:
Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Cl bonds can be exploited in sequential cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce various aryl and alkynyl groups. acs.orgmdpi.com
Site-Selective Functionalization: Developing new methods for the site-selective functionalization of the quinolone core will enable the precise installation of desired substituents, expanding the structural diversity of the resulting compounds. researchgate.net
Novel Coupling Partners: Investigating a wider range of coupling partners in these reactions will lead to the synthesis of novel quinolone derivatives with potentially unique biological activities.
The ability to perform sequential functionalization opens up a divergent route to access structurally diverse 4(1H)-quinolones, which are of significant medicinal importance. acs.org
Advanced Computational Modeling for Rational Design and Mechanistic Understanding
Computational modeling plays an increasingly crucial role in modern drug discovery and development. mdpi.compreprints.org In the context of this compound, computational methods can be employed to:
Predict Reactivity and Selectivity: Molecular modeling can help predict the reactivity of different sites on the quinolone ring, aiding in the rational design of synthetic strategies for selective functionalization. researchgate.net
Elucidate Reaction Mechanisms: Computational studies can provide valuable insights into the mechanisms of complex chemical reactions, such as transition metal-catalyzed cross-couplings, helping to optimize reaction conditions and improve yields.
Design Novel Inhibitors: By modeling the interactions between quinolone derivatives and biological targets, such as enzymes or receptors, it is possible to rationally design novel inhibitors with improved potency and selectivity. nih.govresearchgate.net For example, computational modeling has been used to design norfloxacin (B1679917) derivatives with secondary targets in bacterial cell envelope synthesis. nih.govresearchgate.net
The integration of computational modeling with experimental work can accelerate the discovery and optimization of new quinolone-based compounds with desired properties. preprints.orgresearchgate.net
Strategic Integration of this compound into Complex Molecule Synthesis
The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. rsc.orgmdpi.com
Future research directions in this area include:
Total Synthesis of Natural Products: The halogenated quinolone core can serve as a key intermediate in the total synthesis of complex natural products that contain a quinolone moiety.
Development of Bioactive Hybrids: The versatile reactivity of this compound allows for its strategic integration into hybrid molecules, combining the quinolone scaffold with other pharmacophores to create compounds with novel or enhanced biological activities. researchgate.net For example, quinoline (B57606) derivatives have been combined with cinnamic acids to create hybrid molecules with potential anti-Alzheimer's disease properties. researchgate.net
Synthesis of Labeled Compounds for Biological Studies: The iodo group provides a convenient handle for the introduction of radiolabels, such as radioiodine, which can be used to synthesize probes for imaging studies or to investigate the mechanism of action of quinolone-based drugs. mdpi.com
The strategic use of this versatile building block will undoubtedly lead to the discovery of new and important molecules with a wide range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
